5-(Cyclohexylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(Cyclohexylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a cyclohexylamino group, a fluorophenyl group, and a nitrile group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be attached through an amination reaction using cyclohexylamine.
Formation of the Carbonitrile Group: The nitrile group can be introduced through a dehydration reaction of an amide or an aldoxime.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: N-oxides of the cyclohexylamino group.
Reduction: Amines or aldehydes derived from the nitrile group.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
5-(Cyclohexylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-1,3-oxazole-4-carbonitrile: Lacks the cyclohexylamino group.
2-(4-Fluorophenyl)-1,3-oxazole-4-carbonitrile: Lacks the cyclohexylamino group and has a different substitution pattern on the oxazole ring.
5-(Cyclohexylamino)-1,3-oxazole-4-carbonitrile: Lacks the fluorophenyl group.
Uniqueness
5-(Cyclohexylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile is unique due to the combination of the cyclohexylamino group, fluorophenyl group, and nitrile group on the oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C16H16FN3O |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
5-(cyclohexylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H16FN3O/c17-12-8-6-11(7-9-12)15-20-14(10-18)16(21-15)19-13-4-2-1-3-5-13/h6-9,13,19H,1-5H2 |
InChI Key |
MZCSFDLDDSHYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
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